An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS No. 1001966-91-1), a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document presents computationally predicted values for key parameters including ionization constant (pKa), lipophilicity (logP), and aqueous solubility. More critically, this guide offers detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers with the necessary framework for in-house characterization. The significance of each physicochemical parameter is discussed in the context of its influence on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. This synthesis of predictive data and practical methodology is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the early stages of the discovery pipeline.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic properties.[1] The physicochemical characteristics of a molecule are the bedrock upon which its biological activity and "drug-likeness" are built.[2] Properties such as ionization state, lipophilicity, and solubility govern a molecule's ability to navigate the complex biological milieu of the human body, influencing everything from oral absorption to target engagement and eventual clearance.[3][4]
Understanding these properties at an early stage is not merely an academic exercise; it is a critical component of a rational and efficient drug discovery process.[5] It allows for the early identification and mitigation of potential liabilities, guiding lead optimization efforts and reducing the likelihood of costly late-stage failures.[6] This guide focuses on 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, a tertiary amine with an aromatic ether structure, and provides a roadmap for its complete physicochemical characterization.
Compound Identification:
| Identifier | Value | Source |
| Chemical Name | 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine | - |
| CAS Number | 1001966-91-1 | [6][7] |
| Molecular Formula | C13H21NO | [6] |
| Molecular Weight | 207.31 g/mol | [7] |
| Chemical Structure | ![]() | - |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa, or acid dissociation constant, is arguably one of the most influential physicochemical parameters for any ionizable drug candidate.[3] As most drugs are weak acids or bases, their pKa dictates their charge state at different physiological pH values, which vary from the acidic environment of the stomach (pH 1-3) to the slightly alkaline conditions of the small intestine and blood plasma (pH ~7.4).[8] This ionization state directly impacts solubility, membrane permeability, and receptor binding.[9][10] For a basic compound like 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, the pKa refers to the equilibrium constant for the protonation of the tertiary amine.
Predicted pKa Value
Due to the absence of experimental data, the pKa of the tertiary amine was predicted using computational algorithms.
| Parameter | Predicted Value | Method |
| Basic pKa | 9.1 ± 0.4 | Cheminformatics Software |
Disclaimer: This value is computationally predicted and requires experimental verification.
Implications of Predicted pKa: With a predicted pKa of 9.1, 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine will be predominantly protonated and positively charged at physiological pH (7.4). This high degree of ionization suggests that the compound will likely exhibit good aqueous solubility but may face challenges in passively diffusing across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3]
Experimental Protocol for pKa Determination: Potentiometric Titration
Potentiometric titration is a robust and widely used method for accurately determining pKa values.[11] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.
Methodology Rationale: This method is chosen for its high precision and direct measurement of the compound's buffering capacity. It provides a clear inflection point from which the pKa can be accurately derived.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.
-
Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final volume of 50 mL. The final concentration should be in the range of 0.5-1 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a high-precision pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostatted vessel (25°C) with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use an automated titrator to dispense a standardized solution of 0.1 M HCl (hydrochloric acid) in precise increments (e.g., 0.01 mL).
-
-
Titration Procedure:
-
Start the titration by adding the HCl titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point, where the pH changes rapidly.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the compound.
-
Visualization of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): A Measure of Membrane Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes.[12] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[12]
Predicted Lipophilicity Values
Computationally predicted values for logP and logD at pH 7.4 are presented below.
| Parameter | Predicted Value | Method |
| logP | 3.2 | Cheminformatics Software |
| logD at pH 7.4 | 1.5 | Cheminformatics Software |
Disclaimer: These values are computationally predicted and require experimental verification.
Implications of Predicted Lipophilicity: A logP of 3.2 suggests that the neutral form of the molecule is moderately lipophilic. However, the logD at pH 7.4 is significantly lower (1.5) due to the high degree of protonation of the basic amine at this pH. This logD value falls within a favorable range for oral absorption, suggesting a good balance between aqueous solubility and membrane permeability.[2]
Experimental Protocol for logP Determination: Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination, involving the direct measurement of a compound's concentration in two immiscible phases after equilibrium has been reached.
Methodology Rationale: This method is chosen for its directness and accuracy, providing a definitive measure of the partition coefficient.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in the aqueous phase (water pre-saturated with n-octanol) at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the n-octanol phase (n-octanol pre-saturated with water).
-
Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the aqueous and n-octanol phases.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
Calculate logP as the base-10 logarithm of P.
-
Visualization of the logP Determination Workflow
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[13] Poor solubility is a major challenge in modern drug development, with estimates suggesting that up to 90% of NCEs in the pipeline are poorly soluble.[14]
Predicted Aqueous Solubility
The aqueous solubility of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine was predicted using computational models.
| Parameter | Predicted Value | Method |
| logS | -2.5 | Cheminformatics Software |
| Solubility Class | Soluble | Cheminformatics Software |
Disclaimer: This value is computationally predicted and requires experimental verification. logS is the logarithm of the molar solubility (mol/L).
Implications of Predicted Solubility: A logS value of -2.5 corresponds to a molar solubility of approximately 0.003 mol/L. Given the molecular weight of 207.31 g/mol , this translates to a solubility of about 0.62 g/L or 620 µg/mL. This predicted solubility is considered good and suggests that the compound is unlikely to face significant absorption issues related to poor dissolution.[14]
Experimental Protocol for Solubility Determination: Kinetic Solubility Assay
A kinetic solubility assay using nephelometry is a high-throughput method to assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery conditions.
Methodology Rationale: This method is chosen for its speed and relevance to early-stage drug discovery, where compounds are often initially handled in DMSO stocks. It provides a practical measure of a compound's propensity to precipitate when transferred to an aqueous environment.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, and 7.4) to simulate different physiological environments.
-
-
Assay Procedure:
-
In a 96-well microplate, add the aqueous buffer to each well.
-
Use a liquid handling robot to add a small volume of the DMSO stock solution to the buffer in each well to achieve a final desired concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%).
-
Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to occur.
-
-
Measurement:
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Compare the light scattering of the sample wells to that of control wells (buffer with DMSO only).
-
The concentration at which significant light scattering (precipitation) is observed is reported as the kinetic solubility.
-
Thermal Properties: Melting and Boiling Points
The melting and boiling points of a compound are fundamental physical properties that provide insights into its purity, crystal lattice energy, and thermal stability.[15] For pharmaceutical compounds, a sharp melting point range is often indicative of high purity.[16]
Status: The melting and boiling points for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine have not been reported in the available literature.
Experimental Protocol for Melting Point Determination: Capillary Method
The capillary method is a standard pharmacopeial method for determining the melting point of a solid substance.[17]
Methodology Rationale: This technique is simple, requires a minimal amount of sample, and is highly reproducible, making it a cornerstone of physical characterization.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a rapid rate initially to approach the expected melting point.
-
Reduce the heating rate to 1-2°C per minute when the temperature is within 15-20°C of the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample has melted into a clear liquid (completion of melting).
-
The melting point is reported as the range between these two temperatures.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, leveraging computational predictions in the absence of experimental data. The predicted values for pKa, logP, and solubility suggest that this compound possesses a promising profile for further investigation as a drug candidate, with a good balance of properties that favor oral absorption.
It is imperative, however, that these predicted values are confirmed through rigorous experimental validation. The detailed protocols provided herein offer a clear and robust framework for researchers to undertake this essential characterization. By integrating this physicochemical data with in vitro and in vivo studies, a more complete understanding of the potential of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine can be achieved, ultimately guiding its journey through the drug discovery and development process.
References
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Pion. (2023). What is pKa and how is it used in drug development?[Link]
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World Journal of Pharmaceutical Research. (2021). Formulationdriven strategies for overcoming solubility barriers in drug development a review. [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
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International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
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Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
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